2-Propylglutaric acid

Description

2-Propylglutaric acid is a dicarboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

2-propylpentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNXFIJXYVEYLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954462 |

Source

|

| Record name | 2-Propylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32806-62-5 |

Source

|

| Record name | 2-Propylpentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32806-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032806625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of 2-Propylglutaric Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Propylglutaric acid, a dicarboxylic acid, is primarily recognized as a metabolite of the widely prescribed anticonvulsant and mood-stabilizing drug, valproic acid (VPA). Its presence in biological fluids is a direct consequence of VPA metabolism, particularly through the mitochondrial β-oxidation pathway. While not implicated as a primary causative agent in inborn errors of metabolism, its detection and quantification are of significant interest in therapeutic drug monitoring and in understanding the complex metabolic fate of VPA. This guide provides a comprehensive overview of the metabolic origins of 2-propylglutaric acid, its relevance as a biomarker, and the analytical methodologies for its detection.

Introduction: The Identity of 2-Propylglutaric Acid

2-Propylglutaric acid (2-PGA) is a C8 dicarboxylic acid that is not a typical endogenous metabolite in human primary metabolic pathways.[1] Its chemical structure features a five-carbon glutaric acid backbone with a propyl group attached to the second carbon. The primary context in which 2-propylglutaric acid is encountered in clinical and research settings is as a metabolic byproduct of valproic acid (2-propylpentanoic acid).[2][3] Understanding the biological role of 2-propylglutaric acid, therefore, requires a thorough examination of the metabolic pathways of its parent compound, VPA.

Metabolic Genesis: The Valproic Acid β-Oxidation Pathway

Valproic acid, being a branched-chain fatty acid, undergoes extensive metabolism in the liver, with mitochondrial β-oxidation accounting for a significant portion of its clearance.[4][5] This pathway is a modification of the classical fatty acid oxidation spiral and leads to the formation of various metabolites, including 2-propylglutaric acid.

The initial steps of VPA metabolism in the mitochondria are crucial for the eventual formation of dicarboxylic acid metabolites. VPA is first activated to its coenzyme A (CoA) thioester, valproyl-CoA, by a medium-chain acyl-CoA synthase.[6] Subsequently, valproyl-CoA enters the β-oxidation spiral. A key enzyme in this pathway is the 2-methyl-branched chain acyl-CoA dehydrogenase, which catalyzes the desaturation of valproyl-CoA to 2-ene-VPA-CoA.[6]

The formation of 2-propylglutaric acid is believed to occur through a series of subsequent oxidation steps, although the precise enzymatic reactions are not fully elucidated. This process likely involves ω-oxidation, a common pathway for the metabolism of fatty acids that introduces a hydroxyl group at the terminal methyl group, which is then further oxidized to a carboxylic acid, thus forming a dicarboxylic acid.

Caption: Simplified metabolic pathway of Valproic Acid to 2-Propylglutaric Acid.

2-Propylglutaric Acid as a Biomarker of Valproic Acid Metabolism

The presence and concentration of 2-propylglutaric acid in urine and blood serve as a valuable biomarker for monitoring VPA therapy and understanding inter-individual variations in its metabolism.[2][7][8]

Clinical Significance

Urinary organic acid profiling in patients undergoing VPA treatment consistently reveals the presence of 2-propylglutaric acid, among other VPA metabolites.[7][9] The levels of these metabolites can vary significantly between individuals, reflecting differences in enzymatic activity, genetic polymorphisms, and co-administered medications. Monitoring the excretion of 2-propylglutaric acid can provide insights into the metabolic load of VPA and may be useful in identifying patients at risk for VPA-induced hepatotoxicity, a rare but serious adverse effect.[2]

Quantitative Data

The following table summarizes the typical urinary excretion of major VPA metabolites, highlighting the contribution of dicarboxylic acids.

| Metabolite | Typical Urinary Excretion (% of Dose) | Reference |

| Valproic Acid | 0.2 - 0.5% | [8] |

| VPA-glucuronide | 20.5 - 88.7% | [8] |

| 3-keto-VPA | 5.8 - 18.7% | [8] |

| 3-OH-VPA | 0.6 - 1.0% | [8] |

| Dicarboxylic Acids (including 2-PGA) | Variable, indicative of ω-oxidation | [2] |

Note: The excretion of dicarboxylic acids is often reported as a group, and specific quantitative data for 2-propylglutaric acid alone is limited in the literature.

Direct Biological Effects and Mitochondrial Interaction: An Area of Limited Research

A critical question for researchers is whether 2-propylglutaric acid itself exerts any direct biological or toxic effects, particularly on mitochondrial function, given its origin within this organelle. Currently, there is a paucity of research specifically investigating the direct effects of isolated 2-propylglutaric acid on cellular or mitochondrial processes.

The majority of studies on VPA-induced mitochondrial toxicity focus on the parent drug or its more reactive metabolites, such as 4-ene-VPA.[2][4] VPA is known to interfere with mitochondrial β-oxidation, leading to a decrease in cellular energy production and an increase in oxidative stress.[10][11][12] While 2-propylglutaric acid is a product of this altered metabolism, it is not currently considered a primary mediator of VPA's mitochondrial toxicity.

It is important to distinguish the metabolic consequences of 2-propylglutaric acid from those of glutaric acid, the hallmark metabolite in the inborn error of metabolism, Glutaric Aciduria Type I (GA-I).[13][14] In GA-I, the accumulation of glutaric acid and 3-hydroxyglutaric acid is due to a deficiency in the enzyme glutaryl-CoA dehydrogenase and leads to severe neurological damage.[13][15] 2-Propylglutaric acid is not a characteristic finding in GA-I and its pathophysiology is distinct.

Experimental Protocols: Quantification of 2-Propylglutaric Acid

The analysis of urinary organic acids, including 2-propylglutaric acid, is most commonly performed using gas chromatography-mass spectrometry (GC-MS). This methodology offers high sensitivity and specificity for the identification and quantification of a wide range of metabolites.

Step-by-Step Methodology for Urinary Organic Acid Analysis by GC-MS

This protocol is a generalized procedure and may require optimization based on the specific instrumentation and laboratory conditions.

1. Sample Preparation:

-

Collect a random urine sample in a sterile, preservative-free container.[16]

-

Store the sample frozen at -20°C or lower until analysis.[16]

-

Thaw the urine sample at room temperature and vortex to ensure homogeneity.[17]

2. Internal Standard Addition:

-

Add a known amount of an internal standard to a specific volume of urine. A common internal standard for organic acid analysis is 3-phenylbutyric acid or tropic acid.[18][19] The volume of urine used is often normalized to the creatinine concentration.[17]

3. Acidification and Extraction:

-

Acidify the urine sample to a pH below 2 with hydrochloric acid (HCl).[17]

-

Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or a mixture of solvents.[18] This step is repeated to ensure complete extraction of the organic acids.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.[17]

4. Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatize the dried residue to increase the volatility of the organic acids for GC-MS analysis. A common derivatization procedure involves a two-step process:

-

Oximation with O-methoxylamine hydrochloride to convert keto-acids to their methoxime derivatives.

-

Silylation with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert carboxyl and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers.[17]

-

5. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the organic acids on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds.[16]

-

Identify 2-propylglutaric acid based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the concentration of 2-propylglutaric acid by comparing its peak area to that of the internal standard.

Caption: General workflow for the analysis of urinary 2-Propylglutaric Acid by GC-MS.

Conclusion and Future Directions

2-Propylglutaric acid holds a specific and important niche in the landscape of metabolic research, primarily as a urinary biomarker of valproic acid metabolism. Its formation via the mitochondrial β-oxidation pathway underscores the complex biotransformation of this widely used drug. While its direct biological role and potential toxicity remain largely unexplored, its consistent presence in patients treated with VPA makes it a valuable tool for therapeutic drug monitoring and for investigating the mechanisms of VPA-induced metabolic disturbances.

Future research should focus on several key areas:

-

Elucidation of the specific enzymatic steps leading to the formation of 2-propylglutaric acid from VPA.

-

Investigation of the potential direct biological effects of 2-propylglutaric acid on mitochondrial function and cellular signaling pathways.

-

Establishment of clear correlations between urinary 2-propylglutaric acid concentrations, VPA dosage, and clinical outcomes, including therapeutic efficacy and adverse effects.

A deeper understanding of the complete metabolic fate of VPA, including the role of its various metabolites like 2-propylglutaric acid, will be instrumental in optimizing its therapeutic use and minimizing its potential for toxicity.

References

- Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study. (URL not available)

- Valproic Acid Pathway, Pharmacokinetics - ClinPGx. (URL not available)

-

Mitochondrial metabolism of valproic acid - PubMed. [Link]

-

Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC - NIH. [Link]

-

Therapeutic and Toxic Effects of Valproic Acid Metabolites - MDPI. [Link]

-

Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC - PubMed Central. [Link]

-

Urinary Metabolites of Valproic Acid in Epileptic Patients - PubMed. [Link]

- Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study. (URL not available)

-

Astrocytic Proliferation and Mitochondrial Dysfunction Induced by Accumulated Glutaric Acidemia I (GAI) Metabolites: Possible Implications for GAI Pathogenesis - PubMed. [Link]

- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (URL not available)

- GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption. (URL not available)

-

Schematic representation of pathways affected by valproic acid and... - ResearchGate. [Link]

-

Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - NIH. [Link]

-

Valproic acid elimination rate and urinary excretion of its glucuronide conjugate in patients with epilepsy - PubMed. [Link]

-

Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC - NIH. [Link]

-

Hyperprolinemia in Type 2 Glutaric Aciduria and MADD-Like Profiles - PMC - NIH. [Link]

-

Glutaric aciduria type II: report on a previously undescribed metabolic disorder - PubMed. [Link]

-

Showing metabocard for 2-Propylglutaric acid (HMDB0060684). [Link]

-

Glutaric aciduria and L-2-hydroxyglutaric aciduria: Clinical and molecular findings of 35 patients from Turkey - PubMed Central. [Link]

-

(PDF) GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. [Link]

-

Renal tubular dysfunction in epileptic children on valproic acid therapy - PubMed. [Link]

-

Glutaric aciduria types I and II - PubMed. [Link]

-

Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed. [Link]

-

Progress in understanding 2-hydroxyglutaric acidurias - PMC - PubMed Central. [Link]

-

Valproic acid triggers increased mitochondrial biogenesis in POLG-deficient fibroblasts. [Link]

-

The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC. [Link]

-

(PDF) Valproic Acid II: Effects on Oxidative Stress, Mitochondrial Membrane Potential, and Cytotoxicity in Glutathione-Depleted Rat Hepatocytes. [Link]

-

Valproic acid promotes mitochondrial dysfunction in primary human hepatocytes in vitro; impact of C/EBPα-controlled gene expression - NIH. [Link]

-

(PDF) Propylthiouracil-induced mitochondrial dysfunction in liver and its relevance to drug-induced hepatotoxicity. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for 2-Propylglutaric acid (HMDB0060684) [hmdb.ca]

- 2. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Urinary metabolites of valproic acid in epileptic patients [pubmed.ncbi.nlm.nih.gov]

- 8. Valproic acid elimination rate and urinary excretion of its glucuronide conjugate in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Valproic acid triggers increased mitochondrial biogenesis in POLG-deficient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Valproic acid promotes mitochondrial dysfunction in primary human hepatocytes in vitro; impact of C/EBPα-controlled gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutaric aciduria types I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Astrocytic proliferation and mitochondrial dysfunction induced by accumulated glutaric acidemia I (GAI) metabolites: possible implications for GAI pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. metbio.net [metbio.net]

- 17. pure.uva.nl [pure.uva.nl]

- 18. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Metabolic Nexus: Elucidating the Formation of 2-Propylglutaric Acid from Branched-Chain Amino Acid Catabolism

Foreword for the Modern Researcher

In the intricate web of cellular metabolism, the catabolism of essential nutrients like branched-chain amino acids (BCAAs) is a cornerstone of energy homeostasis and biosynthetic precursor supply. However, under certain physiological or xenobiotic pressures, canonical pathways can be perturbed, leading to the formation of aberrant, and often clinically significant, metabolites. This guide delves into the metabolic intersection of BCAA catabolism and the formation of 2-propylglutaric acid, a dicarboxylic acid of diagnostic importance. While not a product of a primary, high-flux pathway, its genesis from BCAA precursors, particularly under the influence of compounds like valproic acid, offers a compelling case study in metabolic crosstalk and enzymatic promiscuity. This document is intended for researchers, clinicians, and drug development professionals who seek a deeper mechanistic understanding of these intricate metabolic relationships.

Foundational Principles: The Canonical Catabolism of Branched-Chain Amino Acids

The three essential BCAAs—leucine, isoleucine, and valine—are structurally unique among the proteinogenic amino acids, featuring a non-linear carbon chain. Their catabolism is initiated in extrahepatic tissues, primarily skeletal muscle, and involves a conserved two-step process before the pathways diverge.

Reversible Transamination: The Gateway to BCAA Catabolism

The initial step is a reversible transamination catalyzed by branched-chain aminotransferases (BCATs), which exist in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms. This reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA).[1][2]

-

Leucine → α-Ketoisocaproate (KIC)

-

Isoleucine → α-Keto-β-methylvalerate (KMV)

-

Valine → α-Ketoisovalerate (KIV)

Irreversible Oxidative Decarboxylation: The Commitment Step

The BCKAs are then transported into the mitochondria for the rate-limiting and irreversible step of BCAA catabolism. This is an oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme assembly analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[1][2] The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives:

-

KIC → Isovaleryl-CoA

-

KMV → α-Methylbutyryl-CoA

-

KIV → Isobutyryl-CoA

From this point, the catabolic pathways for each BCAA diverge, ultimately yielding acetyl-CoA and/or succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[1][2]

The Valproic Acid Connection: A Catalyst for Aberrant Metabolism

Valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug, is a branched-chain fatty acid (2-propylpentanoic acid). Its structural similarity to BCAA catabolic intermediates is the basis for its significant interaction with these pathways.[3][4]

Competitive Inhibition of BCAA Catabolic Enzymes

VPA is metabolized via mitochondrial β-oxidation, a pathway that shares enzymes with the downstream segments of BCAA catabolism, particularly the acyl-CoA dehydrogenases.[4] Due to its structure, VPA and its metabolites can act as competitive inhibitors of these enzymes. This inhibition leads to a metabolic bottleneck, causing the accumulation of upstream BCAA-derived acyl-CoA intermediates, such as isovaleryl-CoA and isobutyryl-CoA.[4]

| BCAA | Primary Acyl-CoA Intermediate | Potential for Accumulation due to VPA |

| Leucine | Isovaleryl-CoA | High |

| Isoleucine | α-Methylbutyryl-CoA | Moderate |

| Valine | Isobutyryl-CoA | High |

Proposed Metabolic Pathway for 2-Propylglutaric Acid Formation

Under normal physiological conditions, the formation of 2-propylglutaric acid from BCAAs is negligible. However, in the context of VPA-induced enzymatic inhibition, the accumulation of BCAA-derived acyl-CoA intermediates can drive them into alternative, otherwise minor, metabolic routes. The following proposed pathway is a scientifically plausible model for the formation of 2-propylglutaric acid, likely from a valine-derived precursor, although contributions from other BCAAs cannot be entirely ruled out.

This proposed pathway is an example of metabolic "overflow," where the saturation of a primary pathway leads to the utilization of alternative enzymatic machinery.

Mechanistic Steps of the Proposed Pathway:

-

Accumulation of Isobutyryl-CoA: VPA inhibits isobutyryl-CoA dehydrogenase, leading to an increased mitochondrial concentration of isobutyryl-CoA derived from valine.

-

Promiscuous Carboxylation: The accumulated isobutyryl-CoA may become a substrate for propionyl-CoA carboxylase, an enzyme that normally carboxylates propionyl-CoA to methylmalonyl-CoA. This promiscuous activity would convert isobutyryl-CoA to methylmalonyl-CoA.

-

Condensation and Chain Elongation: Methylmalonyl-CoA can then enter a pathway analogous to fatty acid synthesis, where it condenses with acetyl-CoA. This would be followed by a series of reduction, dehydration, and further reduction reactions, effectively elongating the carbon chain.

-

Formation of a C7-Dicarboxylic-CoA Intermediate: The chain elongation process would ultimately lead to a 7-carbon dicarboxylic-CoA ester.

-

Hydrolysis and Release: The final step would involve the hydrolysis of the CoA ester, releasing 2-propylglutaric acid.

Experimental Methodologies for Pathway Validation

Validating this proposed aberrant pathway requires a multi-faceted approach, combining in vitro enzymology, cell-based models, and advanced analytical techniques.

In Vitro Enzymatic Assays

Objective: To demonstrate that key enzymes in the proposed pathway can utilize the BCAA-derived intermediates as substrates.

Protocol: Promiscuous Activity of Propionyl-CoA Carboxylase

-

Enzyme Purification: Recombinantly express and purify human propionyl-CoA carboxylase.

-

Substrate Preparation: Synthesize or procure isobutyryl-CoA.

-

Reaction Conditions: Incubate the purified enzyme with isobutyryl-CoA, ATP, and bicarbonate in an appropriate buffer system.

-

Detection of Product: Use LC-MS/MS to detect the formation of methylmalonyl-CoA.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for isobutyryl-CoA and compare them to the native substrate, propionyl-CoA. A significantly higher Km for isobutyryl-CoA would be expected, confirming it as a lower-affinity, promiscuous substrate.

Stable Isotope Tracing in Cell Culture

Objective: To trace the carbon skeleton from a specific BCAA to 2-propylglutaric acid in a cellular model.

Protocol: 13C-Valine Tracing in Hepatocytes

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in a standard medium.

-

Experimental Medium: Replace the standard medium with a custom medium containing 13C-labeled valine (all carbons labeled).

-

Treatment Groups:

-

Control (13C-valine only)

-

VPA-treated (13C-valine + clinically relevant concentration of VPA)

-

-

Metabolite Extraction: After a suitable incubation period (e.g., 24 hours), quench metabolism and extract intracellular and extracellular metabolites.

-

LC-MS/MS Analysis: Analyze the extracts using high-resolution mass spectrometry to identify and quantify 13C-labeled 2-propylglutaric acid. The presence of a labeled 2-propylglutaric acid isotopologue in the VPA-treated group, but not in the control group, would provide strong evidence for the proposed pathway.

Concluding Remarks for the Drug Development Professional

The formation of 2-propylglutaric acid from BCAA catabolism, while not a primary metabolic fate, serves as a critical reminder of the potential for off-target metabolic effects of pharmacologically active compounds. For drug development professionals, this case study underscores the importance of:

-

Comprehensive Metabolic Profiling: In preclinical and clinical studies, untargeted metabolomics can reveal the formation of unexpected or aberrant metabolites that may have toxicological or off-target pharmacological implications.

-

Structural Analogy Assessment: When developing new chemical entities, a thorough in silico and in vitro assessment of their structural similarity to endogenous metabolites can predict potential interactions with metabolic pathways.

-

Understanding Enzyme Promiscuity: The concept of enzymatic promiscuity is not merely an academic curiosity but a tangible factor in drug metabolism and toxicity.

By understanding these intricate metabolic connections, we can better predict and mitigate adverse drug reactions, design safer therapeutic agents, and gain deeper insights into the complex interplay between xenobiotics and endogenous metabolism.

References

-

Ghodsi, R., & Mir-Ahmadi, F. (2018). Valproic Acid and its Interaction with Branched-Chain Amino Acid Metabolism. Metabolites, 8(4), 75. [Link]

-

Raby, B. A., & Raje, N. (2012). Valproic acid and branched-chain amino acid metabolism. The pharmacogenomics journal, 12(6), 441-447. [Link]

-

Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & metabolism, 15(1), 1-10. [Link]

-

Adeva-Andany, M. M., Souto-Adeva, G., Ameneiros-Rodríguez, E., Fernández-Fernández, C., Donapetry-García, C., & Domínguez-Montero, A. (2018). Insulin resistance and hyperinsulinemia in humans: aetiology, pathological consequences and therapeutic perspectives. Journal of clinical medicine, 7(11), 424. [Link]

-

Neinast, M. D., Jang, C., Hui, S., Murashige, D. S., Chu, Q., Morscher, R. J., ... & Rabinowitz, J. D. (2019). Quantitative analysis of the whole-body metabolic fate of branched-chain amino acids. Cell metabolism, 29(2), 417-429. [Link]

-

Lian, K., Du, C., & Liu, Y. (2021). Branched-chain amino acid metabolism in cardiovascular disease. Metabolism, 115, 154445. [Link]

-

HMDB. (n.d.). 2-Propylglutaric acid (HMDB0060684). Human Metabolome Database. [Link]

Sources

- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Interaction between valproate and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Propylglutaric Acid (CAS 32806-62-5): Properties, Synthesis, Analysis, and Biological Significance

Abstract: This technical guide provides a comprehensive overview of 2-Propylglutaric acid (2-PGA), a dicarboxylic acid of significant interest to the pharmaceutical and biomedical research communities. Primarily known as a key metabolite of the widely used drug Valproic Acid (VPA), 2-PGA serves as a critical biomarker in therapeutic drug monitoring and metabolic studies.[1][2][3] It is also a valuable intermediate in organic synthesis.[4] This document details its physicochemical properties, provides validated protocols for its chemical synthesis and analytical quantification, explores its biological context within VPA metabolism, and outlines its applications and safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and practical, field-proven methodologies.

Core Physicochemical Properties

2-Propylglutaric acid, systematically named 2-propylpentanedioic acid, is a white crystalline solid at room temperature.[4] Its structure, consisting of a glutaric acid backbone with a propyl group at the C-2 position, results in its classification as a medium-chain, methyl-branched dicarboxylic acid.[4][5] This structure dictates its solubility, reactivity, and biological interactions. It is slightly soluble in water but shows good solubility in organic solvents like ethanol and ether.[4]

Table 1: Key Physicochemical and Structural Identifiers for 2-Propylglutaric Acid

| Property | Value | Reference |

| CAS Number | 32806-62-5 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1][6] |

| IUPAC Name | 2-propylpentanedioic acid | [1] |

| Synonyms | 2-PGA, 2-Propylpentanedioic acid, n-Propylglutaric acid | [1] |

| Appearance | White to Off-White Crystalline Solid | [3][4] |

| Melting Point | 63 - 70.5 °C | [6][7] |

| Boiling Point | 165 °C @ 0.5 Torr | [6][7] |

| SMILES | CCCC(CCC(=O)O)C(=O)O | [1] |

| InChIKey | IFNXFIJXYVEYLF-UHFFFAOYSA-N | [1] |

Synthesis and Purification Protocol

The synthesis of 2-PGA is crucial for generating reference standards for analytical studies and for use as a starting material in further chemical development. A common and reliable method involves the hydrolysis of a dialkyl propylmalonate, typically diethyl propylmalonate.[8]

Causality in Synthesis Design

The chosen pathway leverages the robust and high-yielding malonic ester synthesis. Diethyl propylmalonate provides the core carbon skeleton. A strong base is used for saponification to convert the diester into a dicarboxylate salt. Subsequent acidification is a critical step to protonate the carboxylate groups, causing the free dicarboxylic acid to precipitate or become extractable into an organic solvent. Purification by recrystallization is effective due to the crystalline nature of the final product and its differential solubility in a solvent system at varying temperatures.

Detailed Synthesis Protocol

Objective: To synthesize 2-Propylglutaric acid from Diethyl propylmalonate.

Materials:

-

Diethyl propylmalonate

-

Potassium Hydroxide (KOH)

-

Ethanol, Reagent Grade

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel, pH paper.

Procedure:

-

Saponification:

-

In a 500 mL round-bottom flask, dissolve 20 g of potassium hydroxide in 100 mL of ethanol with gentle heating and stirring.

-

To this solution, add 21.6 g (0.1 mol) of diethyl propylmalonate dropwise.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by the formation of a solid precipitate (dipotassium salt of 2-propylmalonic acid).

-

-

Acidification:

-

After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid while stirring until the pH of the solution is ~1-2 (verify with pH paper). This step protonates the carboxylate salt.

-

Evaporate the ethanol under reduced pressure.

-

-

Extraction:

-

To the remaining aqueous residue, add 100 mL of deionized water.

-

Transfer the solution to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers.

-

-

Drying and Isolation:

-

Dry the combined ether extracts over anhydrous magnesium sulfate for 30 minutes.

-

Filter the drying agent and evaporate the solvent to yield the crude 2-Propylglutaric acid as a solid.

-

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimum amount of hot water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold water.

-

Dry the crystals in a vacuum oven at 40 °C. The expected product is a white crystalline solid.

-

Caption: High-level workflow for the synthesis of 2-Propylglutaric acid.

Analytical Methodologies for Quantification

Accurate quantification of 2-PGA in biological matrices (e.g., urine, plasma) is essential for pharmacokinetic studies and for monitoring patients undergoing Valproic Acid therapy. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application due to its high sensitivity and specificity.[9][10]

Rationale for GC-MS Protocol Design

Direct analysis of dicarboxylic acids by GC is challenging due to their low volatility and propensity for thermal degradation. Therefore, a derivatization step is mandatory. Silylation (e.g., using BSTFA or TMS) is employed to convert the polar carboxyl groups into nonpolar, volatile trimethylsilyl esters, which are ideal for GC analysis.[10] To ensure trustworthiness and accuracy, a stable-isotope labeled internal standard (e.g., deuterated 2-PGA) is added at the beginning of the sample preparation. This standard co-elutes with the analyte but is distinguished by its higher mass in the MS detector, allowing for precise correction of any analyte loss during extraction and derivatization.

Detailed GC-MS Protocol for Urine Analysis

Objective: To quantify 2-Propylglutaric acid in a urine sample using a stable-isotope dilution GC-MS method.

Materials:

-

Urine sample

-

2-Propylglutaric acid analytical standard

-

Deuterated 2-Propylglutaric acid (internal standard, IS)

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Vortex mixer, centrifuge, GC-MS system.

Procedure:

-

Sample Preparation:

-

To a 1 mL aliquot of urine in a glass tube, add 10 µL of the internal standard solution (e.g., 1 mg/mL).

-

Acidify the sample to pH 1 with 2M HCl.

-

-

Liquid-Liquid Extraction:

-

Add 4 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to extract the organic acids.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction process one more time and combine the organic layers.

-

-

Drying:

-

Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.

-

Transfer the dried extract to a derivatization vial and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

-

Derivatization:

-

To the dry residue, add 100 µL of BSTFA (with 1% TMCS).

-

Seal the vial tightly and heat at 70 °C for 60 minutes to ensure complete conversion to the trimethylsilyl esters.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temp: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium

-

-

MS Conditions (Example):

-

Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for the di-TMS derivative of 2-PGA and its deuterated internal standard.

-

-

Caption: Validated workflow for quantifying 2-PGA in biological samples.

Biological Role and Pharmacological Context

The primary significance of 2-PGA in drug development and clinical science is its status as a metabolite of Valproic Acid (VPA).[11] VPA is a branched short-chain fatty acid widely prescribed as an antiepileptic and mood stabilizer. It undergoes extensive metabolism in the liver via several pathways, including glucuronidation, beta-oxidation, and omega-oxidation. 2-PGA is a product of the beta-oxidation pathway.[1] Its presence and concentration in urine can provide valuable information about a patient's VPA metabolism.[1][5]

Some studies have suggested that metabolites of VPA may contribute to its therapeutic or toxic effects. 2-PGA has been noted to potentially increase gamma-aminobutyric acid (GABA) levels in the brain, suggesting a possible role in GABAergic neurotransmission.[6] However, it has also been associated with liver lesions in animal studies, highlighting the importance of monitoring metabolic profiles.[6]

Caption: Simplified metabolic fate of Valproic Acid leading to 2-PGA.

Applications in Research and Drug Development

-

Biomarker for VPA Metabolism: 2-PGA is a key urinary biomarker used to assess the metabolic pathways of Valproic Acid in patients, aiding in the personalization of therapy and the investigation of drug-induced hepatotoxicity.

-

Pharmaceutical Intermediate: As a dicarboxylic acid derivative, 2-PGA serves as a versatile building block in organic synthesis for creating more complex molecules and active pharmaceutical ingredients (APIs).[4][12]

-

Reference Standard: High-purity 2-PGA is essential as a certified reference material for the validation of analytical methods in clinical and forensic toxicology laboratories.[6]

Safety and Handling

While a specific, comprehensive toxicology profile for 2-PGA is not widely published, data from suppliers and related compounds like glutaric acid provide guidance.

-

Hazards: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][13]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[14] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Biosynth recommends long-term storage at temperatures below -15°C in a tightly sealed container.[6]

This guide provides a foundational and practical framework for understanding and working with 2-Propylglutaric acid. By integrating chemical principles with validated experimental protocols, it aims to support the rigorous demands of scientific research and pharmaceutical development.

References

-

Title: 2-Propylglutaric acid | C8H14O4 | CID 134970 Source: PubChem URL: [Link]

-

Title: 2-Propylglutaric acid (CAS No: 32806-62-5) API Intermediate Manufacturers Source: apicule URL: [Link]

-

Title: 2-Propylglutaric Acid (C007B-572622) Source: Cenmed Enterprises URL: [Link]

-

Title: valproic acid and its Impurities Source: Pharmaffiliates URL: [Link]

-

Title: 2-Propylglutaric Acid - CAS:32806-62-5 Source: Topbatt Chemical Co., Ltd. URL: [Link]

-

Title: CAS No : 32806-62-5 | Product Name : 2-Propylglutaric Acid Source: Pharmaffiliates URL: [Link]

-

Title: Showing metabocard for 2-Propylglutaric acid (HMDB0060684) Source: Human Metabolome Database URL: [Link]

-

Title: 2-Propylglutaric Acid Source: Luminix Health URL: [Link]

-

Title: Glutaric acid Source: Publisso URL: [Link]

-

Title: ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde Source: NCBI Bookshelf URL: [Link]

-

Title: Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Glutaric acid Source: Publisso - The MAK Collection for Occupational Health and Safety URL: [Link]

Sources

- 1. 2-Propylglutaric acid | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. apicule.com [apicule.com]

- 5. Human Metabolome Database: Showing metabocard for 2-Propylglutaric acid (HMDB0060684) [hmdb.ca]

- 6. 2-Propylglutaric acid | 32806-62-5 | FP27233 | Biosynth [biosynth.com]

- 7. echemi.com [echemi.com]

- 8. 2-PROPYL GLUTARIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-PROPYL GLUTARIC ACID | 32806-62-5 [chemicalbook.com]

- 12. CAS 32806-62-5: 2-Propylpentanedioic acid | CymitQuimica [cymitquimica.com]

- 13. luminixhealth.com [luminixhealth.com]

- 14. fishersci.com [fishersci.com]

The Discovery and Scientific Journey of 2-Propylglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule at the Crossroads of Metabolism and Therapeutics

2-Propylglutaric acid, a dicarboxylic acid with the chemical formula C₈H₁₄O₄, holds a unique position in the landscape of biochemistry and pharmacology.[1] Though not a household name, its story is intricately woven into the history of antiepileptic drug development, the understanding of inborn errors of metabolism, and the evolution of analytical chemistry. This guide provides a comprehensive exploration of the discovery, history, and scientific significance of 2-Propylglutaric acid, designed for the discerning eye of the research and development community. We will delve into its synthetic origins, its roles as a key metabolite, and its utility as a biomarker, all while grounding the narrative in the experimental logic and technological advancements that have shaped our understanding of this multifaceted molecule.

Chapter 1: The Genesis of 2-Propylglutaric Acid - A Story of Synthesis and Serendipity

The precise moment of the first synthesis of 2-Propylglutaric acid is not prominently documented in readily available historical records. However, its structural relative and metabolic precursor, valproic acid (2-propylpentanoic acid), has a well-established history that provides crucial context. Valproic acid was first synthesized in 1881 by Beverly S. Burton.[2] For decades, it was used merely as an organic solvent. Its remarkable anticonvulsant properties were discovered serendipitously in 1962 by George Karraz, who observed that all compounds dissolved in valproic acid exhibited antiepileptic activity.[2] This discovery spurred intense interest in valproic acid and its metabolic fate, paving the way for the eventual identification and study of its metabolites, including 2-Propylglutaric acid.

Early Synthetic Approaches: A Glimpse into the Chemist's Toolkit

While a definitive "first synthesis" paper for 2-Propylglutaric acid is elusive, the chemical literature of the mid-20th century provides insights into the plausible synthetic routes available to organic chemists of that era. A German patent filed in 1970 outlines a process for preparing 2,2-dialkyl and 2,2-alkylene glutaric acids, demonstrating the feasibility of synthesizing such structures during that period. The synthesis of dicarboxylic acids, in general, was a well-established field.

A plausible and historically relevant synthetic pathway for 2-Propylglutaric acid would likely have involved the alkylation of a malonic ester derivative, a cornerstone of organic synthesis.

Experimental Protocol: A Representative Malonic Ester Synthesis of 2-Propylglutaric Acid

This protocol is a generalized representation of a classical approach to synthesizing 2-Propylglutaric acid.

Step 1: Formation of the Enolate. Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate. This step is crucial as it creates a nucleophilic carbon center.

Step 2: First Alkylation. The enolate is then reacted with a propyl halide (e.g., 1-bromopropane) in an Sₙ2 reaction to introduce the propyl group at the α-carbon.

Step 3: Second Alkylation. The resulting mono-alkylated malonic ester is then reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to introduce the acetate group.

Step 4: Hydrolysis and Decarboxylation. The resulting dialkylated malonic ester is subjected to acidic hydrolysis to convert the ester groups to carboxylic acids. Subsequent heating leads to the decarboxylation of the geminal dicarboxylic acid, yielding 2-Propylglutaric acid.

Caption: A generalized workflow for the malonic ester synthesis of 2-Propylglutaric acid.

Chapter 2: A Tale of Two Pathways - 2-Propylglutaric Acid in Metabolism

The biological significance of 2-Propylglutaric acid stems from its emergence as a metabolite in two distinct and clinically relevant pathways: the metabolism of the drug valproic acid and the catabolism of branched-chain amino acids.

A Key Metabolite of Valproic Acid

Following the widespread clinical use of valproic acid for epilepsy, researchers began to investigate its metabolic fate to understand its mechanism of action and potential toxicity. A pivotal study in this area was published in 1981 by W. Löscher, which examined the anticonvulsant activity of eight different metabolites of valproic acid, including 2-n-propylglutaric acid.[3][4] This study not only confirmed the existence of 2-Propylglutaric acid as a metabolite but also assessed its biological activity, finding it to be less potent than the parent drug.[3][4] The identification of this and other metabolites was crucial for building a comprehensive picture of valproic acid's pharmacology.

The biotransformation of valproic acid to 2-Propylglutaric acid is a minor but significant metabolic pathway. It is thought to occur via omega-oxidation followed by beta-oxidation.

Caption: A simplified pathway showing the metabolic conversion of Valproic Acid to 2-Propylglutaric Acid.

A Byproduct of Branched-Chain Amino Acid Catabolism

Independent of its connection to valproic acid, 2-Propylglutaric acid is also a metabolic byproduct of the breakdown of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. While not a major intermediate, its presence in urine can reflect the overall flux through these catabolic pathways.

Chapter 3: The Analytical Pursuit - Detecting 2-Propylglutaric Acid

The ability to detect and quantify 2-Propylglutaric acid in biological fluids has been paramount to understanding its roles in health and disease. The history of its detection is intertwined with the development of powerful analytical techniques, most notably gas chromatography-mass spectrometry (GC-MS).

The Dawn of Urine Organic Acid Analysis

The field of clinical chemistry was revolutionized by the advent of GC-MS in the 1950s.[3][5] This technology, which couples the separation power of gas chromatography with the identification capabilities of mass spectrometry, became the "gold standard" for the comprehensive analysis of organic acids in urine.[3][5][6] This allowed for the screening of a wide range of metabolic disorders, known as organic acidurias.

Experimental Protocol: A Classic GC-MS Method for Urine Organic Acid Analysis

This protocol outlines the fundamental steps involved in the traditional GC-MS analysis of urinary organic acids.

Step 1: Sample Preparation. A urine sample is first acidified to protonate the carboxylic acid groups.

Step 2: Extraction. The organic acids are then extracted from the aqueous urine matrix into an organic solvent, such as ethyl acetate.

Step 3: Derivatization. To make the non-volatile organic acids suitable for gas chromatography, they are chemically modified in a process called derivatization. A common method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons with trimethylsilyl (TMS) groups, increasing their volatility.

Step 4: GC-MS Analysis. The derivatized sample is injected into the gas chromatograph. The different TMS-derivatized organic acids are separated based on their boiling points and interactions with the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Sources

- 1. 2-Propylglutaric acid | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. Anticonvulsant activity of metabolites of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. Development of Gas Chromatographic Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 2-Propylpentanedioic Acid

Introduction

2-Propylpentanedioic acid, systematically known as 2-propylglutaric acid, is a dicarboxylic acid derivative of significant interest in the fields of pharmacology and toxicology.[1][2] It is primarily recognized as a metabolite of valproic acid (2-propylpentanoic acid), a widely used anticonvulsant and mood-stabilizing drug.[3][4] The study of 2-propylpentanedioic acid is crucial for understanding the metabolic pathways, therapeutic efficacy, and potential side effects of valproic acid. This guide provides a comprehensive technical overview of 2-propylpentanedioic acid, encompassing its physicochemical properties, synthesis, biological relevance, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Propylpentanedioic acid is a white to off-white solid at room temperature.[3] Its chemical structure consists of a glutaric acid backbone with a propyl group substituted at the second carbon.[1] This structure imparts specific chemical and physical characteristics that are crucial for its biological behavior and analytical detection.

| Property | Value | Source |

| IUPAC Name | 2-propylpentanedioic acid | [2] |

| Synonyms | 2-Propylglutaric acid | [1][5] |

| CAS Number | 32806-62-5 | [1][5] |

| Molecular Formula | C8H14O4 | [2][5] |

| Molecular Weight | 174.19 g/mol | [1][5] |

| Melting Point | 63 °C | [5] |

| Boiling Point | 165 °C | [5] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [1] |

Synthesis and Manufacturing

The synthesis of 2-propylpentanedioic acid is of interest for obtaining analytical standards and for use in metabolic studies. A common synthetic route involves the use of diethyl propylmalonate as a starting material.[6] The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of 2-propylpentanedioic acid.

This process typically involves the alkylation of diethyl propylmalonate, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final dicarboxylic acid product. The choice of base and alkylating agent is critical for achieving high yields and purity.

Biological Activity and Mechanism of Action

The primary biological relevance of 2-propylpentanedioic acid stems from its role as a metabolite of valproic acid.[3] Valproic acid undergoes metabolism in the liver through several pathways, including glucuronidation, hydroxylation by cytochrome P450 enzymes, and mitochondrial β-oxidation.[7] 2-Propylpentanedioic acid is a product of these metabolic processes.

While 2-propylpentanedioic acid itself is not considered the primary active therapeutic agent, its formation and accumulation can have biological consequences. It has been shown to be present in urine samples and is implicated in causing liver lesions in animal studies.[5] The metabolism of 2-propylpentanedioic acid to propionic acid may serve as a marker for renal dysfunction.[5] Furthermore, there is evidence to suggest that it may increase the levels of gamma-aminobutyric acid (GABA) in the brain, potentially influencing GABAergic neurotransmission.[5]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 2-propylpentanedioic acid is integral to comprehending the overall disposition of valproic acid. As a metabolite, its concentration in plasma and urine can provide insights into the metabolic status of a patient undergoing valproic acid therapy. The elimination rate of 2-propylpentanedioic acid is reportedly slower than that of propionic acid, leading to its longer persistence in the body.[5]

The metabolic pathway leading to the formation of 2-propylpentanedioic acid is a key area of study. The following diagram illustrates the metabolic conversion of valproic acid.

Caption: Metabolic pathways of Valproic Acid leading to 2-propylpentanedioic acid.

Analytical Methodology

The accurate detection and quantification of 2-propylpentanedioic acid in biological matrices are essential for both research and clinical monitoring. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose.

Protocol: Quantification of 2-Propylpentanedioic Acid in Urine by GC-MS

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of 2-propylpentanedioic acid).

-

Acidify the sample with hydrochloric acid to a pH of approximately 1-2.

-

Extract the organic acids with a suitable solvent, such as ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the carboxylic acid groups into more volatile silyl esters.

-

Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Employ a suitable capillary column (e.g., a non-polar or medium-polarity column) for chromatographic separation.

-

Use a temperature program that allows for the effective separation of 2-propylpentanedioic acid from other urinary components.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of 2-propylpentanedioic acid.

-

Determine the concentration of 2-propylpentanedioic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

This chemical ionization technique is also adaptable for the measurement of other fatty acids in biological fluids.[5]

Applications and Research

The primary application of 2-propylpentanedioic acid is as a key pharmaceutical intermediate in the synthesis of valproic acid.[1] In the research context, it serves as a crucial biomarker for studying the metabolism and potential toxicity of valproic acid. Its quantification in patients can aid in therapeutic drug monitoring and in the investigation of adverse drug reactions, particularly hepatotoxicity.

Toxicology and Safety

2-Propylpentanedioic acid is associated with certain toxicological concerns. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8] As a metabolite of valproic acid, which is a known teratogen, the safety profile of 2-propylpentanedioic acid is of interest, particularly in the context of prenatal exposure.[7] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.[8][9]

Conclusion

2-Propylpentanedioic acid is a molecule of considerable importance in the study of valproic acid. Its role as a major metabolite necessitates a thorough understanding of its physicochemical properties, synthesis, and biological fate. For researchers and professionals in drug development, the ability to accurately synthesize and analyze this compound is essential for advancing our knowledge of valproic acid's pharmacology and for ensuring its safe and effective use in clinical practice. Further research into the independent biological activities and toxicological profile of 2-propylpentanedioic acid will continue to be a valuable area of investigation.

References

- U.S. National Library of Medicine. (n.d.). Pharmacokinetics and enterohepatic circulation of 2-n-propyl-4-pentenoic acid in the rat. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 2-PROPYL GLUTARIC ACID synthesis.

- Biosynth. (n.d.). 2-Propylglutaric acid.

- Sigma-Aldrich. (n.d.). 2-Propylpentanoic acid.

- Apicule. (n.d.). 2-Propylglutaric acid (CAS No: 32806-62-5) API Intermediate Manufacturers.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Propylpentanoic acid, sodium salt.

- Australian Government Department of Health. (2014). 2-Propenoic acid: Human health tier II assessment.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Methyl-2-propylpentanoic acid.

- National Center for Biotechnology Information. (n.d.). 2-Propyl-2-pentenoic acid. PubChem.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Propylpentanoic acid.

- ChemicalBook. (n.d.). 2-Propylpentanoic acid.

- ResearchGate. (n.d.). Metabolism and bioactivity of 2-propylpentanoic acid.

- National Center for Biotechnology Information. (n.d.). 2-Propylglutaric acid. PubChem.

- Pharmaffiliates. (n.d.). 2-Propylglutaric Acid.

- ChemicalBook. (n.d.). 2-PROPYL GLUTARIC ACID.

Sources

- 1. apicule.com [apicule.com]

- 2. 2-Propylglutaric acid | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-PROPYL GLUTARIC ACID | 32806-62-5 [chemicalbook.com]

- 5. 2-Propylglutaric acid | 32806-62-5 | FP27233 | Biosynth [biosynth.com]

- 6. 2-PROPYL GLUTARIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. aksci.com [aksci.com]

- 9. fishersci.ca [fishersci.ca]

physical and chemical properties of 2-Propylglutaric acid

An In-Depth Technical Guide to 2-Propylglutaric Acid: Physicochemical Properties and Analytical Methodologies

Introduction

2-Propylglutaric acid, systematically known as 2-propylpentanedioic acid, is a dicarboxylic acid of significant interest in metabolic research and pharmaceutical development. As a metabolite of the widely used anticonvulsant and mood-stabilizing drug, Valproic Acid, its characterization is crucial for understanding the pharmacology and toxicology of its parent compound.[1][2][3][4][5] This guide provides a comprehensive overview of the , alongside detailed experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The foundational step in understanding the behavior of any chemical entity is a thorough characterization of its molecular structure and identifiers.

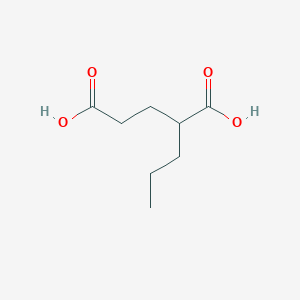

Chemical Structure

2-Propylglutaric acid possesses a five-carbon glutaric acid backbone with a propyl group substituent at the C-2 position.[6] This structure gives rise to its characteristic dicarboxylic acid nature.

Caption: Chemical structure of 2-Propylglutaric acid.

Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-propylpentanedioic acid | [1] |

| CAS Number | 32806-62-5 | [1][6] |

| Molecular Formula | C₈H₁₄O₄ | [1][6] |

| Molecular Weight | 174.19 g/mol | [1][6] |

| Synonyms | 2-Propylpentanedioic acid, 2-PGA, n-Propylglutaric acid | [1] |

Physicochemical Properties

The dictate its behavior in biological systems and analytical procedures.

Physical Properties

These properties are essential for handling, storage, and formulation development.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [5][6] |

| Melting Point | 61-70.5 °C | [7][8][9] |

| Boiling Point | 165 °C at 0.5 Torr | [7][9] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and ether | [6] |

| Predicted pKa | 4.13 (Strongest Acidic) | [2] |

Chemical Properties

As a dicarboxylic acid, 2-Propylglutaric acid's chemistry is dominated by its two carboxylic acid functional groups.

-

Acidity : The presence of two carboxylic acid groups means that 2-Propylglutaric acid is a diprotic acid, capable of donating two protons in solution. The predicted pKa of the most acidic proton is approximately 4.13.[2] The proximity of the two carboxylic acid groups and the electron-donating nature of the propyl group influence the acidity compared to unsubstituted glutaric acid.

-

Reactivity :

-

Esterification : The carboxylic acid groups can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation : Reaction with amines can lead to the formation of amides.

-

Decarboxylation : While not typically facile, decarboxylation can be induced under certain conditions, such as high heat.

-

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and confirmation of 2-Propylglutaric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group and two multiplets for the methylene groups), a multiplet for the proton at the chiral center (C-2), and multiplets for the methylene protons of the glutaric acid backbone. The acidic protons of the carboxylic acids will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR : The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The two carbonyl carbons of the carboxylic acid groups will resonate at the downfield end of the spectrum (typically >170 ppm). The remaining six aliphatic carbons will appear at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Propylglutaric acid is characterized by:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups.

-

A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid groups.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Experimental Protocols

The following section details a robust protocol for the determination of the acid dissociation constants (pKa) of 2-Propylglutaric acid, a critical parameter for understanding its physiological behavior.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as a titrant of known concentration is added.

The pKa values correspond to the pH at which half of the acidic protons have been neutralized. For a diprotic acid like 2-Propylglutaric acid, two equivalence points and two half-equivalence points will be observed on the titration curve.

-

2-Propylglutaric acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

Caption: Workflow for the potentiometric titration of 2-Propylglutaric acid.

The titration curve will show two distinct buffer regions and two equivalence points. The pKa values are determined from the pH at the midpoint of each buffer region. A more accurate determination of the equivalence points can be achieved by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peaks correspond to the equivalence points.

Synthesis and Applications

Understanding the synthesis and applications of 2-Propylglutaric acid provides context for its relevance in research and industry.

Synthesis

A common laboratory synthesis of 2-Propylglutaric acid involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. One potential synthetic route starts from diethyl propylmalonate.[10]

Applications in Drug Development and Research

-

Metabolic Studies : As a primary metabolite of Valproic Acid, 2-Propylglutaric acid is a key biomarker in pharmacokinetic and pharmacodynamic studies of this drug.[2][3][4][5]

-

Pharmaceutical Intermediate : It serves as a crucial intermediate in the synthesis of Valproic Acid and potentially other active pharmaceutical ingredients (APIs).[6]

-

Prodrug Development : The dicarboxylic acid structure of 2-Propylglutaric acid and related compounds can be utilized in prodrug design to improve the solubility, bioavailability, and targeting of other drugs.[][12][13] For instance, glutaric acid has been used to form cocrystals to enhance the oral bioavailability of poorly soluble APIs.[14]

Conclusion

2-Propylglutaric acid is a molecule with significant implications in both fundamental and applied sciences. A thorough understanding of its physicochemical properties, spectroscopic profile, and analytical methodologies is essential for researchers and professionals working in areas from metabolic research to pharmaceutical development. The information and protocols provided in this guide serve as a comprehensive resource to facilitate further investigation and application of this important dicarboxylic acid.

References

-

PubChem. 2-Propylglutaric acid | C8H14O4 | CID 134970. [Link]

-

Human Metabolome Database. Showing metabocard for 2-Propylglutaric acid (HMDB0060684). [Link]

-

Apicule. 2-Propylglutaric acid (CAS No: 32806-62-5) API Intermediate Manufacturers. [Link]

-

Cenmed Enterprises. 2-Propylglutaric Acid (C007B-572622). [Link]

-

The Analyst. Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media. [Link]

-

Pharmaffiliates. 2-Propylglutaric Acid | CAS No : 32806-62-5. [Link]

-

ResearchGate. Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents. [Link]

-

Asian Journal of Chemistry. Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. [Link]

-

Science.gov. potentiometric titration method: Topics by Science.gov. [Link]

-

LookChem. B-N-PROPYLGLUTARIC ACID (Cas 4165-98-4). [Link]

-

NIST WebBook. Glutaric acid, propyl 2-propylphenyl ester. [Link]

-

Semantic Scholar. Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. [Link]

-

University of California, Berkeley. POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

-

Organic Syntheses. Glutaric acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). [Link]

-

Merck Index Online. Glutaric Acid. [Link]

-

SpectraBase. Glutaric acid, 2,2,3,3,4,4,5,5-octafluoropentyl propyl ester. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694). [Link]

-

SpectraBase. Glutaric acid, butyl 2-propylpentyl ester. [Link]

-

NIST WebBook. 3-Propylglutaric acid. [Link]

-

PubMed Central. The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. [Link]

-

PubMed Central. Amino Acids in the Development of Prodrugs. [Link]

-

PubChem. 2-Methylglutaric Acid | C6H10O4 | CID 12046. [Link]

Sources

- 1. 2-Propylglutaric acid | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2-Propylglutaric acid (HMDB0060684) [hmdb.ca]

- 3. 2-PROPYL GLUTARIC ACID | 32806-62-5 [chemicalbook.com]

- 4. cenmed.com [cenmed.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. apicule.com [apicule.com]

- 7. echemi.com [echemi.com]

- 8. 2-Propylglutaric acid | 32806-62-5 | FP27233 | Biosynth [biosynth.com]

- 9. 2-PROPYL GLUTARIC ACID | 32806-62-5 [amp.chemicalbook.com]

- 10. 2-PROPYL GLUTARIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: Quantitative Analysis of 2-Propylglutaric Acid in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive and validated protocol for the determination of 2-propylglutaric acid in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Propylglutaric acid is a dicarboxylic acid and a known metabolite of valproic acid, an anticonvulsant medication.[1][2] Its quantification in urine is crucial for therapeutic drug monitoring and in the investigation of certain metabolic disorders. The described methodology employs a robust sample preparation procedure involving liquid-liquid extraction followed by chemical derivatization to enhance volatility and thermal stability. This guide is intended for researchers, clinical scientists, and professionals in drug development, offering a detailed, step-by-step protocol from sample collection to data analysis, complete with expert insights into the rationale behind key procedural steps.

Introduction: The Significance of 2-Propylglutaric Acid Measurement

2-Propylglutaric acid (2-PGA) is a medium-chain, methyl-branched dicarboxylic acid.[3] While it can be found in trace amounts endogenously, its primary clinical significance lies in its role as a metabolite of valproic acid.[1][2] The analysis of urinary organic acids by GC-MS is a cornerstone in the diagnosis and management of inborn errors of metabolism (IEMs), capable of detecting around 150 different disorders.[4][5] In this context, the accurate quantification of specific organic acids like 2-PGA is paramount.

The rationale for developing a robust GC-MS method for 2-PGA is twofold:

-

Therapeutic Drug Monitoring (TDM): For patients undergoing treatment with valproic acid, monitoring the levels of its metabolites, including 2-PGA, can provide insights into drug metabolism, patient compliance, and potential toxicity.

-

Metabolic Profiling: In the broader context of urinary organic acid analysis, the presence of elevated 2-PGA can be a key diagnostic marker. Organic acidurias are a class of IEMs characterized by the accumulation of organic acids in bodily fluids.[5][6] While not a primary organic aciduria itself, understanding the profile of dicarboxylic acids is essential for differential diagnosis.

Gas chromatography coupled with mass spectrometry is the gold standard for this type of analysis due to its high sensitivity, selectivity, and ability to resolve complex mixtures of metabolites found in urine.[4][7] However, organic acids, including 2-PGA, are non-volatile and thermally labile due to the presence of polar carboxyl groups.[8] Therefore, a critical step in the analytical workflow is chemical derivatization, which converts these polar functional groups into less polar, more volatile, and thermally stable derivatives suitable for GC analysis.[8][9]

The Analytical Principle: From Urine to Quantifiable Data

The entire analytical workflow is designed to isolate 2-PGA from the complex urine matrix, convert it into a form suitable for GC-MS analysis, and then accurately quantify it. The process is a multi-stage system, with each step validated to ensure accuracy and reproducibility.

Figure 1: High-level overview of the analytical workflow for 2-PGA analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The inclusion of an internal standard from the very beginning is crucial, as it corrects for variations in extraction efficiency and derivatization yield, thereby ensuring the trustworthiness of the final quantitative result.

Reagents and Materials

-

2-Propylglutaric acid standard (≥98% purity)

-

Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled 2-PGA

-

Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Ethyl acetate (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Hydrochloric acid (HCl), 1M

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Human urine (drug-free pool for calibration and QCs)

-

Methanol (HPLC grade)

Sample Collection and Normalization

For reliable and comparable results, proper sample handling is critical.

-

Collection: A first-morning or random urine sample can be used.[5][10] For optimal preservation, samples should be stored at -20°C until analysis.[10]

-

Normalization: To account for variations in urine dilution, results are typically normalized to the urinary creatinine concentration.[4][11] The volume of urine used for extraction is adjusted based on the creatinine level. For example, a common practice is to use a volume of urine containing a standardized amount of creatinine (e.g., 1 mg/mL).[5]

Step-by-Step Sample Preparation

This liquid-liquid extraction (LLE) protocol is optimized for the recovery of organic acids from urine.

-

Normalization & Internal Standard Spiking: Based on the creatinine concentration, transfer the calculated volume of urine into a glass tube. Add a known amount of the internal standard (e.g., 50 µL of a working solution) to every sample, calibrator, and quality control.[4][12] This initial step is vital for accurate quantification.[11]

-

Acidification & Salting Out: Acidify the sample by adding 20 µL of 1M HCl to bring the pH below 2.[4][12] This protonates the carboxyl groups of 2-PGA, making it less water-soluble and more amenable to extraction into an organic solvent. Add approximately 1 g of NaCl to the sample to increase the ionic strength of the aqueous phase, which further drives the organic acids into the organic layer (salting out).[4]

-